molecular formula C11H9ClO B11904114 1-Chloro-3-methoxynaphthalene CAS No. 94321-35-4

1-Chloro-3-methoxynaphthalene

Cat. No.: B11904114
CAS No.: 94321-35-4
M. Wt: 192.64 g/mol
InChI Key: LJHLBVBZMDGPMO-UHFFFAOYSA-N
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Description

1-Chloro-3-methoxynaphthalene is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-methoxynaphthalene can be synthesized through several methods. One common method involves the chlorination of 3-methoxynaphthalene. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. Another method involves the methoxylation of 1-chloronaphthalene using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and methoxylation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form 1-methoxy-3-naphthol.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products include 1-amino-3-methoxynaphthalene or 1-thio-3-methoxynaphthalene.

    Oxidation: Products include 1-chloro-3-naphthaldehyde or 1-chloro-3-naphthoic acid.

    Reduction: Products include 1-methoxy-3-naphthol.

Scientific Research Applications

1-Chloro-3-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-3-methoxynaphthalene involves its interaction with various molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to different enzymes and receptors. In biological systems, it may interact with cellular membranes and proteins, leading to changes in cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methoxynaphthalene
  • 1-Chloro-4-methoxynaphthalene
  • 2-Chloro-3-methoxynaphthalene

Uniqueness

1-Chloro-3-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other similar compounds may not be as effective.

Properties

CAS No.

94321-35-4

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

1-chloro-3-methoxynaphthalene

InChI

InChI=1S/C11H9ClO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3

InChI Key

LJHLBVBZMDGPMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)Cl

Origin of Product

United States

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